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Compound of Interest

Compound Name: Qyl-685

Cat. No.: B1678686 Get Quote

An In-depth Analysis of a Potent Anti-HIV-1 Nucleoside Analogue

This technical guide provides a comprehensive overview of Qyl-685 (CAS RN: 210355-14-9), a

Z-methenylcyclopropane nucleoside analogue containing a 2,6-diaminopurine base. Developed

as a phosphoralaninate prodrug, Qyl-685 demonstrates potent and specific activity against

Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to established

nucleoside reverse transcriptase inhibitors (NRTIs). This document is intended for researchers,

scientists, and drug development professionals, offering detailed information on its mechanism

of action, antiviral activity, resistance profile, and relevant experimental protocols.
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Property Value

CAS Number 210355-14-9

Chemical Name

methyl ((((Z)-2-((2,6-diamino-9H-purin-9-

yl)methylene)cyclopropyl)methoxy)

(phenoxy)phosphoryl)-L-alaninate

Molecular Formula C20H24N7O5P

Molecular Weight 473.42 g/mol

Class
Z-methenylcyclopropane nucleoside analogue;

Aryloxy phosphoramidate prodrug (ProTide)

Primary Target HIV-1 Reverse Transcriptase

Mechanism of Action and Intracellular Activation
Qyl-685 is a prodrug designed for efficient intracellular delivery of its active nucleoside

monophosphate form. As an aryloxy phosphoramidate ProTide, it leverages cellular enzymes

to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many

nucleoside analogues.

The proposed intracellular activation pathway is a multi-step enzymatic process:

Ester Hydrolysis: Upon cell entry, the L-alanine methyl ester moiety is hydrolyzed by a

cellular esterase, such as Cathepsin A or a carboxyesterase, to yield a carboxylate

intermediate.

Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center,

leading to the formation of a transient five-membered ring intermediate and the subsequent

expulsion of the phenoxy group.

Phosphoramidase Cleavage: The P-N bond of the alaninyl phosphoramidate is cleaved by a

phosphoramidase, likely a Histidine Triad Nucleotide-binding protein (HINT), to release the

free 5'-monophosphate of the parent nucleoside analogue.
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Sequential Phosphorylation: Cellular kinases then phosphorylate the monophosphate to the

diphosphate and subsequently to the active 5'-triphosphate metabolite.

Chain Termination: The active triphosphate analogue acts as a competitive inhibitor of the

viral reverse transcriptase and, once incorporated into the growing viral DNA chain, leads to

chain termination due to the lack of a 3'-hydroxyl group.
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Fig. 1: Proposed intracellular activation pathway of Qyl-685.
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Antiviral Activity
Qyl-685 exhibits potent activity against HIV-1, as demonstrated in cell-based assays. Its

efficacy is significantly higher than that of its parent nucleoside, highlighting the success of the

ProTide approach in enhancing antiviral potency.

Virus Strain Cell Line EC50 (µM) Reference

HIV-1LAI (Wild-Type) MT-2 0.034 [1]

HIV-1M184I Mutant MT-2 3.54 [2]

EC50: 50% effective concentration, the concentration of the drug that inhibits viral replication

by 50%.

Resistance Profile
The primary mechanism of resistance to Qyl-685 involves mutations in the viral reverse

transcriptase enzyme. In vitro selection studies have identified the M184I mutation as a key

determinant of resistance.

Mutation
Fold-Change in
Resistance to Qyl-
685

Cross-Resistance Reference

M184I 104-fold
Lamivudine (3TC)

(>1,100-fold)
[2]

The M184I mutation, and the related M184V mutation, are well-characterized resistance

pathways for several NRTIs, most notably Lamivudine (3TC) and Emtricitabine (FTC). While

this mutation confers high-level resistance to Qyl-685, it can also re-sensitize the virus to other

NRTIs like Zidovudine (AZT) and reduce viral fitness in the absence of the drug.[3][4]

Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay
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This protocol is based on the methodology used to determine the EC50 of Qyl-685 against

HIV-1 in MT-2 cells.
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Fig. 2: Workflow for in vitro anti-HIV-1 activity assay.

Methodology:

Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates.

Infection: Cells are exposed to a standardized amount of HIV-1 (e.g., 100 times the 50%

tissue culture infectious dose, TCID50).

Drug Application: Immediately following infection, serial dilutions of Qyl-685 are added to the

wells.

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7

days.

Assessment of Viral Replication: The extent of viral replication is determined by measuring a

viral marker, such as the p24 capsid protein concentration in the culture supernatant, using

an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is

calculated by plotting the percentage of inhibition against the drug concentration.

In Vitro Selection of Drug-Resistant HIV-1 Variants
This protocol describes the process of generating drug-resistant viral strains through

continuous culture in the presence of escalating drug concentrations.
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Methodology:

Initial Culture: MT-2 cells are infected with wild-type HIV-1LAI and cultured in the presence of

a sub-inhibitory concentration of Qyl-685 (e.g., an initial concentration of 0.5 µM).[2]

Monitoring and Passage: Viral replication is monitored by observing the cytopathic effect

(CPE) on the MT-2 cells.

Supernatant Harvest: When viral replication is evident, the culture supernatant, containing

progeny virions, is harvested.

Escalation and Re-infection: The harvested virus is used to infect fresh MT-2 cells, and the

concentration of Qyl-685 in the culture medium is incrementally increased.

Iterative Process: This process of harvesting, re-infecting, and escalating the drug

concentration is repeated for multiple passages. In the case of Qyl-685, this was carried out

for 16 passages, with the final concentration reaching 8 µM.[2]

Genotypic Analysis: At various passages, proviral DNA is extracted from the infected cells,

and the reverse transcriptase coding region of the pol gene is sequenced to identify

mutations associated with resistance.

Conclusion
Qyl-685 is a potent anti-HIV-1 agent that effectively utilizes the ProTide strategy to deliver its

active form into target cells. Its high efficacy against wild-type HIV-1 is notable, although its

clinical utility may be impacted by the rapid emergence of the M184I resistance mutation, which

confers cross-resistance to lamivudine. The detailed data and protocols presented in this guide

offer a valuable resource for researchers in the field of antiretroviral drug discovery and

development, facilitating further investigation into the therapeutic potential of

methylenecyclopropane nucleoside analogues and the mechanisms of HIV-1 drug resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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